N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide
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Overview
Description
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is a complex organic compound with a molecular formula of C22H22N2O4S and a molecular weight of 410.49 g/mol . This compound is characterized by the presence of a sulfonamide group, a methoxy group, and an amide linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide
Uniqueness
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-15-12-16(2)14-18(13-15)24-29(26,27)19-10-8-17(9-11-19)23-22(25)20-6-4-5-7-21(20)28-3/h4-14,24H,1-3H3,(H,23,25) |
InChI Key |
TURLWGALOWAEAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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